3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves the reaction of 4-ethoxybenzohydrazide with 4-phenyl-1,3-thiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and thiazole rings.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Uniqueness
3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with biological targets compared to its analogs.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O2S/c1-2-24-16-10-8-15(9-11-16)20-22-18(25-23-20)12-19-21-17(13-26-19)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
InChI Key |
YGUSNGQGFYLVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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